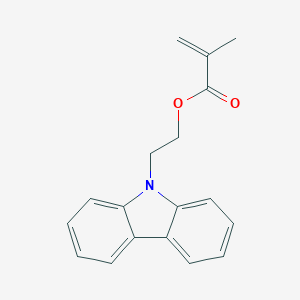

2-(9H-Carbazol-9-yl)ethyl methacrylate

Descripción general

Descripción

2-(9H-Carbazol-9-yl)ethyl methacrylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate typically involves the reaction of 9H-carbazole with ethylene oxide to form 9-(2-hydroxyethyl)carbazole. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(9H-Carbazol-9-yl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(9H-carbazole-9-ethyl methacrylate), which is used in various optoelectronic applications.

Substitution Reactions: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.

Substitution Reactions: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions to achieve the desired substitution.

Major Products:

Aplicaciones Científicas De Investigación

2-(9H-Carbazol-9-yl)ethyl methacrylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(9H-Carbazol-9-yl)ethyl methacrylate primarily involves its ability to act as an electron donor. The carbazole moiety facilitates charge transport, making it an effective material for use in electronic devices. The methacrylate group allows for polymerization, enabling the formation of conducting polymers with desirable properties for various applications .

Comparación Con Compuestos Similares

- 2-(9H-Carbazol-9-yl)ethyl acrylate

- 9-(2-Hydroxyethyl)carbazole

- Poly(9H-carbazole-9-ethyl methacrylate)

Comparison: 2-(9H-Carbazol-9-yl)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of conducting polymers. This distinguishes it from similar compounds like 2-(9H-Carbazol-9-yl)ethyl acrylate, which has an acrylate group instead of a methacrylate group . The presence of the methacrylate group enhances its thermal and photochemical stability, making it more suitable for use in high-performance optoelectronic devices .

Actividad Biológica

2-(9H-Carbazol-9-yl)ethyl methacrylate (CEMA) is a compound of significant interest due to its unique structural properties and potential applications in various fields, particularly in materials science and medicinal chemistry. The compound features a carbazole moiety, which is known for its photophysical properties, combined with a methacrylate group that allows for polymerization. This article explores the biological activity of CEMA, focusing on its cytotoxic effects, potential therapeutic applications, and safety considerations.

- Molecular Formula : C17H15NO2

- Molecular Weight : 279.33 g/mol

- Density : 1.11 g/cm³

- Boiling Point : 397.1ºC

- Melting Point : 72.7 - 79.4ºC

CEMA's structure includes an aromatic carbazole ring which contributes to its stability and photochemical properties. The methacrylate group facilitates polymerization, making it suitable for various applications in polymer chemistry.

Cytotoxicity Studies

Recent studies have indicated that CEMA exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. Preliminary findings highlight the following:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results from in vitro assays have shown that CEMA can inhibit cell proliferation in these lines, with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | |

| MCF-7 | 18.5 | |

| A549 | 12.3 |

These results suggest that CEMA may interfere with cellular processes critical for cancer cell survival and proliferation.

The exact mechanism by which CEMA exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis through the following pathways:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cellular damage.

- DNA Damage : The structure of CEMA may allow it to interact with DNA, disrupting replication and transcription processes.

Further studies are needed to elucidate these mechanisms quantitatively.

Safety and Handling

While CEMA shows promise as a therapeutic agent, safety data indicate that it can cause skin and eye irritation upon contact. Proper handling protocols should be established to mitigate these risks.

Applications in Material Science

Beyond its biological activity, CEMA has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite emitters:

- Optoelectronic Properties : The compound's photochemical stability enhances the performance of OLEDs.

- Polymerization Techniques : CEMA can be electropolymerized to form conductive polymer films suitable for various electronic applications.

Case Studies

Several case studies have explored the synthesis and application of CEMA in advanced materials:

-

Electropolymerization on Carbon Fiber Microelectrodes :

- This technique resulted in a polymer thin film with significant electrochemical properties.

- The study demonstrated a capacitance value of , indicating potential for energy storage applications .

-

Development of OLEDs :

- CEMA was utilized as a non-linear optical polymer leading to OLEDs with high thermal stability and electroluminescent properties.

- Devices exhibited external quantum efficiencies of up to 26% .

Comparative Analysis

To further understand the uniqueness of CEMA, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(9H-Carbazol-9-yl)ethyl acrylate | Similar structure without methacrylate | Generally more reactive due to acrylate group |

| N-(4-Methoxyphenyl)carbazole | Contains carbazole but lacks ethyl group | Exhibits different solubility and reactivity |

| Carbazole | Basic structure without substituents | Known for strong photophysical properties |

This comparison highlights how CEMA's unique combination of functional groups allows for distinct chemical behavior and applications.

Propiedades

IUPAC Name |

2-carbazol-9-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-07-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70364924 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-91-7 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-(9H-Carbazol-9-yl)ethyl methacrylate in sensing?

A: Research suggests that this compound, when incorporated into hybrid films with zinc oxide (ZnO), demonstrates potential as a fluorescent chemosensor. Specifically, these films exhibit a "turn-on" fluorescence response in the presence of Nile Red dye. The fluorescence intensity of the hybrid film increased by 85% with the addition of 5 × 10−7 M Nile Red. [] This suggests that such materials could be used for detecting specific analytes by measuring changes in fluorescence.

Q2: How does the concentration of this compound during electropolymerization affect the properties of the resulting polymer film?

A: Studies utilizing electrochemical impedance spectroscopy (EIS) have shown that the initial concentration of this compound during electropolymerization significantly impacts the capacitive behavior of the resulting poly(this compound) films on carbon fiber microelectrodes. [] Different monomer concentrations lead to variations in capacitance values, as observed in Nyquist, Bode-magnitude, and Bode-phase plots. Notably, a concentration of 5 mM yielded the highest specific capacitance value of approximately 424.1 μF cm−2. [] This highlights the importance of optimizing monomer concentration to achieve desired electrochemical properties in the polymer film.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.